(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol
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Overview
Description
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol is an organic compound with a complex structure that includes a biphenyl group, an imino group, and a dibromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol typically involves the condensation of 4,6-dibromophenol with 4-aminobiphenyl under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atoms in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol involves its interaction with specific molecular targets. The imino group may form hydrogen bonds or other interactions with biological molecules, affecting their function. The bromine atoms may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenolic structure but different functional groups.
Organochlorine Compounds: These compounds share the presence of halogen atoms and may have similar reactivity.
Uniqueness
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol is unique due to its specific combination of functional groups and the presence of both bromine atoms and a biphenyl structure
Properties
IUPAC Name |
2,4-dibromo-6-[(4-phenylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-16-10-15(19(23)18(21)11-16)12-22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZTPXOSIYLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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